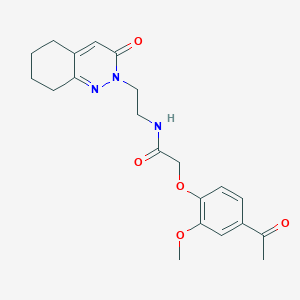

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide

Descripción

The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide features a unique acetamide backbone with two critical structural motifs:

3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl moiety: This partially saturated cinnoline ring system provides conformational rigidity and may contribute to selective receptor modulation.

The absence of direct pharmacological data for this compound in the evidence highlights the need for further experimental validation.

Propiedades

IUPAC Name |

2-(4-acetyl-2-methoxyphenoxy)-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5/c1-14(25)15-7-8-18(19(11-15)28-2)29-13-20(26)22-9-10-24-21(27)12-16-5-3-4-6-17(16)23-24/h7-8,11-12H,3-6,9-10,13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVFWRBFKXZNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C(=O)C=C3CCCCC3=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction (MCR) that combines various starting materials under specific conditions. The process generally includes:

- Starting Materials :

- Acetovanillone

- 4-methoxyphenylglyoxal

- Meldrum's acid

- Reaction Conditions :

- Conducted in acetonitrile with triethylamine as a catalyst.

- The reaction proceeds through condensation followed by intramolecular cyclization.

The yield of the final product can vary based on reaction conditions, with reported yields around 62% under optimized conditions.

Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound. For instance, the NMR spectra provide insights into the molecular framework and confirm the presence of functional groups.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds in the same chemical class. While specific data on the target compound's antimicrobial activity is limited, similar derivatives have shown promising results against various bacterial strains:

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| 4a | E. coli | Moderate |

| 4b | Pseudomonas aeruginosa | Weak |

| 4c | Staphylococcus aureus | No activity |

| ... | ... | ... |

Note: The above table illustrates findings from studies on related compounds and may not directly reflect the activity of the target compound.

Anticancer Activity

Preliminary investigations suggest that derivatives of tetrahydrocinnoline structures exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of This compound on cancer cell lines remain to be fully elucidated.

The proposed mechanisms by which similar compounds exert their biological effects include:

- Inhibition of Enzyme Activity : Many phenolic compounds interact with enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Certain derivatives can alter membrane integrity in bacterial cells.

- Induction of Oxidative Stress : Some compounds generate reactive oxygen species (ROS), leading to cellular damage in pathogens.

Case Studies

-

Case Study on Antibacterial Properties :

- A study tested various derivatives against E. coli and Pseudomonas aeruginosa, revealing that modifications to the phenoxy group significantly influence antibacterial efficacy.

-

Case Study on Anticancer Effects :

- Research involving tetrahydrocinnoline derivatives demonstrated potential cytotoxicity against several cancer cell lines, suggesting that structural modifications could enhance therapeutic effectiveness.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure that includes multiple functional groups contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 356.42 g/mol. Its structural characteristics allow for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through various mechanisms:

- Mechanism of Action : It may induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.

- Cell Lines Tested : In vitro studies have shown effectiveness against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.

Case Study: Anticancer Efficacy

A study demonstrated that derivatives of this compound resulted in a notable reduction in cell viability in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Inhibition of Enzymes : It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- In Vivo Studies : Animal models treated with the compound displayed reduced inflammation markers and improved outcomes in inflammatory disease models.

Case Study: Anti-inflammatory Activity

In vitro assays indicated that the compound significantly reduced levels of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.

Table 1: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction via mitochondrial pathways |

| A549 | 15.0 | Cell cycle arrest |

| HCT116 | 10.0 | DNA damage response |

Table 2: Anti-inflammatory Activity Overview

| Assay Type | Result | Inhibition (%) |

|---|---|---|

| COX-1 Inhibition | Yes | 70% |

| COX-2 Inhibition | Yes | 65% |

| Cytokine Release | Reduced IL-6 levels | 50% |

Comparación Con Compuestos Similares

Comparison with Structurally Related Acetamide Derivatives

Structural and Functional Differences

The table below summarizes key structural features, biological activities, and applications of the target compound and its analogs:

Key Comparative Insights

Heterocyclic Moieties

- Cinnoline vs. Cinnoline derivatives are less explored but may exhibit unique pharmacokinetic profiles due to nitrogen-rich aromatic systems.

- Pyrrolotriazinone (): This scaffold’s planar structure contrasts with the partially saturated cinnoline, suggesting divergent receptor-binding modes (e.g., GPR139 vs. kinase targets) .

Substituent Effects

- Acetyl Group (Target): The 4-acetyl group on the phenoxy ring may improve metabolic stability compared to simpler methoxy or chloro substituents () .

- Electron-Withdrawing Groups : Chloro-substituted acetamides () are commonly pesticidal, whereas the target’s acetyl group may favor therapeutic applications .

Q & A

Basic Synthesis and Characterization

Q1: What multi-step synthetic routes are commonly employed to synthesize this compound, and how are intermediates validated? A1: Synthesis typically involves sequential reactions such as:

- Step 1: Coupling of the acetylphenoxy moiety with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃/DMF) .

- Step 2: Introduction of the tetrahydrocinnolin ring via cyclization or condensation reactions.

Intermediates are validated using HPLC for purity and ¹H/¹³C NMR for structural confirmation. For example, key signals include methoxy protons (~δ 3.8 ppm) and acetamide carbonyls (~δ 168–170 ppm) .

Q2: What analytical techniques are critical for confirming the compound’s purity and structural integrity? A2:

- NMR Spectroscopy : Assigns protons (e.g., methoxy groups, aromatic protons) and carbons (e.g., carbonyls, heterocyclic carbons) .

- HPLC : Monitors purity (>95% is typical for research-grade material) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced Synthesis Challenges

Q3: How can reaction conditions (solvent, temperature) be optimized to minimize side reactions during the coupling of the acetylphenoxy moiety? A3:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction rates.

- Temperature Control : Room temperature or mild heating (~40°C) prevents degradation of sensitive intermediates.

- Catalyst Use : Phase-transfer catalysts or mild bases (e.g., Na₂CO₃) improve yield .

Q4: What strategies mitigate challenges in forming the tetrahydrocinnolin ring system? A4:

- Cyclization Promoters : Use of dehydrating agents (e.g., PCl₅) or acid catalysts (e.g., H₂SO₄).

- Protecting Groups : Temporary protection of reactive sites (e.g., acetyl or benzyl groups) prevents unwanted side reactions .

Biological Evaluation

Q5: What in vitro assays are suitable for screening this compound’s antimicrobial or anticancer potential? A5:

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q6: How can researchers investigate the compound’s mechanism of action in cancer pathways? A6:

- Enzyme Inhibition Studies : Target kinases (e.g., EGFR) using fluorescence-based assays.

- Apoptosis Markers : Flow cytometry for caspase-3/7 activation or Annexin V staining .

Structure-Activity Relationship (SAR) Studies

Q7: How does substitution on the methoxyphenoxy or tetrahydrocinnolin moiety influence bioactivity? A7:

- Methoxy Position : Para-substitution enhances metabolic stability; ortho-substitution may sterically hinder binding .

- Tetrahydrocinnolin Modifications : Addition of electron-withdrawing groups (e.g., -NO₂) increases cytotoxicity .

Q8: What computational methods predict binding affinities to therapeutic targets? A8:

- Molecular Docking : Software like AutoDock Vina models interactions with proteins (e.g., kinase domains).

- QSAR Models : Relate substituent electronic parameters (e.g., Hammett constants) to bioactivity .

Data Contradiction and Reproducibility

Q9: How should researchers address discrepancies in reported synthetic yields (e.g., 58% vs. 75%)? A9:

- Parameter Documentation : Strictly report solvent purity, reaction time, and catalyst batch.

- Replication Studies : Reproduce methods from multiple sources (e.g., compare protocols in vs. ).

Q10: What analytical cross-checks validate conflicting biological activity data? A10:

- Dose-Response Curves : Confirm activity across multiple concentrations.

- Orthogonal Assays : Pair MTT results with colony formation or Western blotting for apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.